molecular formula C22H19N5O3 B2816816 N-(4-acetylphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251630-38-2

N-(4-acetylphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No. B2816816
CAS RN: 1251630-38-2
M. Wt: 401.426
InChI Key: PFMTUDAIMCVQLL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O3 and its molecular weight is 401.426. The purity is usually 95%.
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Scientific Research Applications

2. Synthesis and Structure Analysis Research has demonstrated various methods for synthesizing triazolo pyridine derivatives. For instance, Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, proving their structures via spectroscopic techniques (Karpina et al., 2019). Similarly, Sallam et al. (2021) focused on the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating the compound structure through X-ray diffraction and DFT calculations (Sallam et al., 2021).

3. Biological and Pharmacological Activities A significant aspect of these studies is assessing the biological and pharmacological activities of synthesized compounds. Shamroukh and Ali (2008) discovered that certain triazolo[4,3-b]pyridazine derivatives exhibited antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). In a similar vein, Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines, evaluating them as anti-diabetic drugs through Dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

4. Anticancer Properties Additionally, the anticancer properties of these derivatives have been a focus of several studies. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of triazolo[3,4-a]phthalazines, testing them for inhibition activity against cancer cell lines (Kumar et al., 2019). Similarly, Abdallah et al. (2017) evaluated the anticancer activity of pyridotriazolopyrimidinones against various cancer cell lines, finding promising activity in some compounds (Abdallah et al., 2017).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-14-3-5-17(6-4-14)19-11-12-20-25-26(22(30)27(20)24-19)13-21(29)23-18-9-7-16(8-10-18)15(2)28/h3-12H,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMTUDAIMCVQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

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